molecular formula C8H10N2O4S B1669927 (6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 15690-38-7

(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B1669927
CAS No.: 15690-38-7
M. Wt: 230.24 g/mol
InChI Key: BQIMPGFMMOZASS-CLZZGJSISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin-derived compound characterized by a bicyclic β-lactam core. It shares structural homology with 7-aminocephalosporanic acid (7-ACA), a key intermediate in cephalosporin antibiotic synthesis. The hydroxymethyl (-CH2OH) substituent at position 3 distinguishes it from other cephalosporins . This compound is synthesized via hydrolysis and protection of 7-ACA, followed by esterification, achieving an 84.6% yield in optimized protocols .

Properties

IUPAC Name

(6R,7R)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c9-4-6(12)10-5(8(13)14)3(1-11)2-15-7(4)10/h4,7,11H,1-2,9H2,(H,13,14)/t4-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIMPGFMMOZASS-CLZZGJSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15690-38-7
Record name (6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15690-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetyl-7-aminocephalosporanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R-trans)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEACETYL-7-AMINOCEPHALOSPORANIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57NLN1Y39I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Action Environment

The action of D-7-ACA is influenced by environmental factors such as temperature and pH. The enzyme EstSJ, which converts 7-ACA to D-7-ACA, displays the highest activity at 30°C and pH 8.0. It is also stable within the pH range of 5.0–11.0, suggesting that the action of D-7-ACA is most efficient under these conditions.

Biochemical Analysis

Biochemical Properties

Deacetyl-7-aminocephalosporanic Acid plays a significant role in biochemical reactions, particularly in the synthesis of β-lactam antibiotics. It interacts with several enzymes, including acetylesterases and cephalosporin acylases . These enzymes facilitate the conversion of 7-aminocephalosporanic acid to Deacetyl-7-aminocephalosporanic Acid by removing the acetyl group from the C3’ position. The interaction between Deacetyl-7-aminocephalosporanic Acid and these enzymes is crucial for producing semisynthetic cephalosporins, which are essential in combating antibiotic-resistant bacteria.

Cellular Effects

Deacetyl-7-aminocephalosporanic Acid influences various cellular processes, particularly in bacterial cells. It disrupts the synthesis of the peptidoglycan layer in bacterial cell walls, leading to cell lysis and death. This compound also affects cell signaling pathways and gene expression related to cell wall synthesis and repair. By inhibiting these pathways, Deacetyl-7-aminocephalosporanic Acid effectively halts bacterial growth and proliferation.

Biological Activity

The compound (6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , commonly referred to as a derivative of cephalosporin, is notable for its antibacterial properties. This article explores its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₀N₂O₄S
  • Molecular Weight : 230.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : 15690-38-7

The biological activity of this compound primarily involves its interaction with bacterial cell wall synthesis. It acts as a beta-lactam antibiotic, inhibiting the transpeptidation enzyme necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.

Antibacterial Efficacy

Research indicates that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. A summary of its efficacy against various strains is presented in the table below:

Pathogen Sensitivity Reference
Staphylococcus aureusSensitive
Escherichia coliSensitive
Pseudomonas aeruginosaModerate sensitivity
Klebsiella pneumoniaeSensitive
Streptococcus pneumoniaeSensitive

Case Studies and Research Findings

  • In Vitro Studies : In a study published in the Journal of Antimicrobial Chemotherapy, (6R,7R)-7-Amino derivatives were tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics like ceftriaxone and ceftazidime .
  • Synergistic Effects : Research has shown that combining this compound with other antimicrobials can enhance its efficacy. For instance, studies indicate that pairing it with aminoglycosides can lead to synergistic effects against resistant strains of Staphylococcus aureus .
  • Pharmacokinetics : The pharmacokinetic profile indicates good absorption and distribution in tissues, with studies suggesting effective serum levels that maintain antibacterial activity over extended periods .

Safety and Toxicological Profile

While generally well-tolerated, some studies have reported potential side effects including allergic reactions and gastrointestinal disturbances. Ongoing research aims to better understand the safety profile and optimize dosing regimens to minimize adverse effects while maximizing therapeutic benefits.

Scientific Research Applications

Antibiotic Synthesis

1. Precursor for Cephalosporins:
(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid serves as a crucial intermediate in the synthesis of various cephalosporin antibiotics. These antibiotics are widely used to treat bacterial infections due to their broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound's structure allows for modifications that enhance its antibacterial efficacy and pharmacokinetic properties.

2. Derivatives Development:
Research has shown that modifying the side chains of 7-aminocephalosporanic acid can lead to the development of new cephalosporin derivatives with improved resistance to β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. For example, the introduction of different acyl groups can yield derivatives with enhanced antibacterial activity against resistant strains.

Therapeutic Applications

1. Antibacterial Activity:
Studies indicate that compounds derived from this compound exhibit significant antibacterial properties. These derivatives have been tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

2. Potential in Combination Therapy:
The compound has also been explored for use in combination therapies, where it may enhance the efficacy of existing antibiotics. By combining with other antimicrobial agents, it can help overcome resistance mechanisms and improve treatment outcomes for severe infections.

Case Studies

Case Study 1: Development of a New Cephalosporin
A study published in the Journal of Medicinal Chemistry detailed the synthesis of a novel cephalosporin based on this compound. The new compound demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an effective treatment option for resistant infections.

Case Study 2: Pharmacokinetic Studies
Another research article focused on the pharmacokinetic profile of a derivative synthesized from this compound. The study found that modifications improved oral bioavailability and reduced renal clearance, suggesting that these derivatives could be developed into effective oral antibiotics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of cephalosporins are heavily influenced by substituents at positions 3 (R3) and 7 (R7). Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Cephalosporin Derivatives
Compound Name R3 Substituent R7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Activity Evidence ID
Target Compound Hydroxymethyl (-CH2OH) Amino (-NH2) C9H12N3O5S* ~277.28* Base structure; potential intermediate for antibiotic synthesis
Cefalexin Methyl (-CH3) D-2-Amino-2-phenylacetyl C16H17N3O4S 347.39 First-generation oral cephalosporin; activity against Gram-positive bacteria
Deacetyl Cefotaxime (Impurity B) Hydroxymethyl (-CH2OH) [(Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino C14H15N5O6S2 413.43 Metabolite of cefotaxime; lower degradation stability (0.27% degradation)
SQ 14,359 [[(1-Methyl-1H-tetrazol-5-yl)thio]methyl] [[[(Aminocarbonyl)amino]-2-thienylacetyl]amino] C16H17N7O6S2 487.48 Broad-spectrum activity; resistant to β-lactamase-producing organisms
E1100 N,N-Dimethylcarbamoyloxymethyl [(Z)-2-(2-Aminothiazol-4-yl)-2-hydroxyiminoacetyl]amino C17H19N7O7S2 513.50 High serum protein binding (82–91% in humans); dose-dependent pharmacokinetics in rats


*Calculated based on core structure and substituents.

Key Findings from Comparative Studies

However, Impurity B’s lower degradation percentage (0.27%) compared to other cefotaxime impurities (e.g., 1.36% for N-Formylceftaxime) suggests reduced stability under tested conditions . Methyl (-CH3): In cefalexin, the methyl group contributes to oral bioavailability, a hallmark of first-generation cephalosporins .

Role of R7 Side Chains: Amino (-NH2): The target compound’s simple amino group contrasts with complex R7 side chains in clinical antibiotics (e.g., cefalexin’s phenylglycyl or E1100’s aminothiazolyl-hydroxyiminoacetyl). These side chains are critical for binding to penicillin-binding proteins (PBPs) and resisting β-lactamases . Thienylureidoacetyl (SQ 14,359): This substituent confers stability against β-lactamase hydrolysis, enabling activity against resistant strains .

Pharmacokinetic and Stability Profiles :

  • E1100 exhibits concentration-dependent serum protein binding (82–91% in humans), with dose-dependent clearance in rats (44.89–64.23 mL/h/kg) .
  • Impurity B’s low degradation percentage (0.27%) highlights the influence of R7 substituents on stability during storage or metabolism .

Preparation Methods

Two-Step Enzymatic Deprotection

Modern industrial production predominantly utilizes a two-step enzymatic process to convert CPC to 7-ADCA:

  • D-Amino Acid Oxidase (DAO) Catalysis : DAO from Trigonopsis variabilis oxidizes the D-α-aminoadipoyl side chain of CPC, forming α-ketoadipoyl-7-ADCA (KA-7-ADCA).
  • Glutaryl Acylase (GLA) Hydrolysis : Recombinant GLA from Pseudomonas diminuta cleaves the α-ketoadipoyl moiety, yielding 7-ADCA.

This method operates under mild conditions (pH 7.0–7.5, 25–30°C) and achieves a cumulative yield of 85–90%, surpassing traditional chemical routes in both efficiency and sustainability. Immobilized enzyme technologies further enhance reusability, with DAO retaining 80% activity after 15 cycles.

Mutated Hydroxylase Systems

Recent advancements employ engineered enzymes to bypass intermediate steps. Patent US20150240282A1 discloses a mutated cephalosporin hydroxylase from Streptomyces clavuligerus with enhanced substrate specificity for penicillin N. Key mutations include:

Amino Acid Position Wild-Type Residue Mutated Residue Catalytic Efficiency (kcat/Km)
128 Valine Alanine 3.2 × 104 M−1s−1
130 Threonine Serine 4.1 × 104 M−1s−1

These variants enable direct hydroxylation of deacetoxycephalosporin C (DAOC) to 7-ADCA with 95% conversion efficiency, eliminating the need for separate oxidation and hydrolysis steps.

Biological In Vivo Synthesis

Metabolic Engineering of Acremonium chrysogenum

A breakthrough approach involves transgenic expression of cephalosporin C acylase (CCA) in the native CPC producer Acremonium chrysogenum. By integrating the cca gene from Pseudomonas sp. SE83 under the constitutive PgpdA promoter, researchers achieved direct in vivo conversion of CPC to 7-ADCA. Fermentation parameters optimized for this strain include:

Parameter Optimal Value
Temperature 24°C
Dissolved Oxygen 40% saturation
Precursor Feeding 0.5 mM CPC

This method yields 2.8 g/L 7-ADCA in 120-hour fed-batch cultures, demonstrating the feasibility of single-step biosynthesis.

Expandase-Mediated Pathways

Patent FI106965B outlines a biological route using penicillin N as the substrate. The enzyme deacetoxycephalosporin C synthase (DAOCS) catalyzes ring expansion to form DAOC, which is subsequently hydroxylated by DAOC hydroxylase (DOH) into 7-ADCA. Co-expression of these enzymes in Escherichia coli BL21(DE3) improves titer by 40% compared to stepwise reactions.

Comparative Analysis of Production Methods

Method Yield (%) Purity (%) Cost (USD/kg) Environmental Impact
Chemical Synthesis 65–70 88 320 High
Enzymatic Two-Step 85–90 99 210 Moderate
Mutated Hydroxylase 93–95 99.5 180 Low
In Vivo Biosynthesis 78–82 97 150 Very Low

Data synthesized from.

Q & A

Basic Research Questions

Q. How is the molecular structure of (6R,7R)-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid validated experimentally?

  • Methodology : Use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry. For example, the (6R,7R) configuration is resolved via NOESY correlations for spatial proximity of protons in the bicyclic system. IR spectroscopy can confirm functional groups (e.g., carboxylic acid, β-lactam). Molecular weight verification is performed via high-resolution mass spectrometry (HRMS) .
  • Key Data :

  • Molecular formula: C7H8N2O3S (evidence for analogous compounds) .
  • CAS No.: 53994-69-7 (for chloro-substituted derivative) .

Q. What synthetic routes are commonly employed to prepare this β-lactam compound?

  • Methodology :

  • Step 1 : Start with a cephalosporin nucleus (e.g., 7-aminocephalosporanic acid derivatives).
  • Step 2 : Introduce hydroxymethyl at C-3 via nucleophilic substitution (e.g., using formaldehyde derivatives under basic conditions) .
  • Step 3 : Protect reactive groups (e.g., amino with Boc) during synthesis to avoid side reactions.
    • Challenges : Control regioselectivity during functionalization; monitor reaction progress via TLC/HPLC .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months).
  • Analyze degradation products via LC-MS; β-lactam ring hydrolysis is a major degradation pathway under acidic/basic conditions .
  • Critical Parameters : Avoid storage above 25°C; use inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What strategies optimize the compound’s antimicrobial activity while minimizing resistance development?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the C-3 hydroxymethyl group to bulkier substituents (e.g., thioether-linked heterocycles) to enhance binding to penicillin-binding proteins (PBPs) .
  • Resistance Studies : Co-administer with β-lactamase inhibitors (e.g., clavulanic acid) to counteract enzymatic degradation .
    • Data : Analogous compounds (e.g., ceftizoxime) show enhanced stability against AmpC β-lactamases when C-3 substituents are optimized .

Q. How can enantiomeric purity be ensured during large-scale synthesis?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during critical steps like acylation at C-6.
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .
    • Case Study : Derivatives with (2R)-amino-naphthalenylacetyl groups at C-7 require strict stereochemical control to maintain bioactivity .

Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Comparative Assays : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines against common pathogens (e.g., E. coli ATCC 25922).
  • Meta-Analysis : Correlate substituent effects (e.g., C-3 hydroxymethyl vs. methyl) with activity trends in literature .
    • Example : Discrepancies in activity against Pseudomonas aeruginosa may arise from efflux pump variability; use efflux-deficient strains for validation .

Q. How is the compound’s interaction with bacterial membranes characterized at the molecular level?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model binding to PBPs (e.g., PBP3 in E. coli) to predict affinity.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics using immobilized PBP targets .
    • Key Finding : Hydrophilic C-3 groups improve solubility but may reduce membrane penetration; balance via prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Reactant of Route 2
(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.